molecular formula C9H9FN2O B114304 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 146741-06-2

6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B114304
M. Wt: 180.18 g/mol
InChI Key: UDBZOEQVLJXEEQ-UHFFFAOYSA-N
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Description

6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a heterocyclic organic compound that contains a quinoxaline ring system. This compound has shown potential as a therapeutic agent due to its ability to interact with biological systems.

Scientific Research Applications

1. Anticancer and Antitumor Activity

The compound and its derivatives exhibit promising anticancer and antitumor properties. Specifically, one study reports the inhibition of tumor growth and the disruption of tumor vasculature by a similar quinoxalin derivative, highlighting its potential as a novel class of tubulin-binding tumor-vascular disrupting agents (Mu-Tian Cui et al., 2017)(Cui et al., 2017). Similarly, the synthesis and characterization of quinoxaline derivatives show potential for application in antimalarial activities (Jan Maichrowski et al., 2013)(Maichrowski et al., 2013).

2. Synthesis and Structural Analysis

The compound is used as a precursor or intermediate in the synthesis of various derivatives. For instance, a study discusses the switchable and highly regioselective synthesis of dihydroquinoxalin-2(1H)-ones, demonstrating its versatility in chemical synthesis (Juraj Dobiáš et al., 2017)(Dobiáš et al., 2017). Another research illustrates the application of the compound in the synthesis of novel fluorophores and their effect on oligodeoxyribonucleotide hybridization, highlighting its importance in biochemistry and molecular biology (Shipra Singh et al., 2007)(Singh et al., 2007).

3. Pharmaceutical Synthesis

The compound is involved in the synthesis of pharmaceuticals and drug development. For instance, it is used in the asymmetric synthesis of fluoroquinolones by organocatalytic hydrogenation, showcasing its role in developing antibiotics like flumequine and levofloxacine (M. Rueping et al., 2010)(Rueping et al., 2010).

properties

IUPAC Name

6-fluoro-3-methyl-3,4-dihydro-1H-quinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9FN2O/c1-5-9(13)12-7-3-2-6(10)4-8(7)11-5/h2-5,11H,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDBZOEQVLJXEEQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)NC2=C(N1)C=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20468744
Record name 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

180.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one

CAS RN

146741-06-2
Record name 6-Fluoro-3-methyl-3,4-dihydroquinoxalin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20468744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
D Li, T Ollevier - European Journal of Organic Chemistry, 2019 - Wiley Online Library
A general and efficient synthesis of enantiopure dihydroquinoxalinones has been developed using naturally occurring amino acids as starting materials. The reductive cyclization of N‐(…
B Xu, Y Sun, Y Guo, Y Cao, T Yu - Bioorganic & medicinal chemistry, 2009 - Elsevier
A series of novel N 4 -(hetero)arylsulfonylquinoxalinone derivatives were prepared in a straight and efficient way. Of all the synthesized compounds, five compounds exhibited potent …
Number of citations: 51 www.sciencedirect.com

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